N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of trifluoroacetamide and bis(4-methylphenyl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of bis(4-methylphenyl)methylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction can be represented as follows:
[ \text{bis(4-methylphenyl)methylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
- N-[bis(4-methylphenyl)methyl]acetamide
- N-[bis(4-methylphenyl)methyl]formamide
- N-[bis(4-methylphenyl)methyl]propionamide
Comparison: Compared to its analogs, N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-3-7-13(8-4-11)15(21-16(22)17(18,19)20)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYQMAPEYWCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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